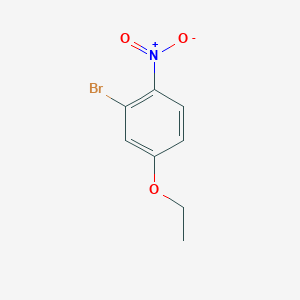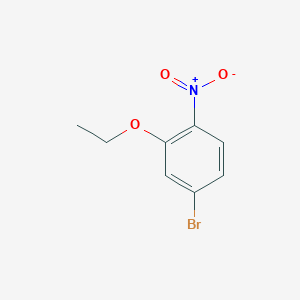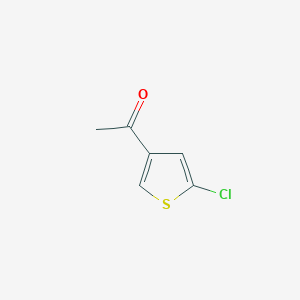amine CAS No. 85053-37-8](/img/structure/B1283825.png)
[2-(Dimethylamino)ethyl](propan-2-yl)amine
Übersicht
Beschreibung
“2-(Dimethylamino)ethylamine” is a tertiary amine, which is a dimethylamino-alcohol . It has a high boiling point and is a potent protector against mechlorethamine cytotoxicity and inhibitor of choline uptake .
Molecular Structure Analysis
The molecular formula of “2-(Dimethylamino)ethylamine” is C7H18N2 . The molecular weight is 130.23 .Physical And Chemical Properties Analysis
“2-(Dimethylamino)ethylamine” has a molecular weight of 130.23 g/mol . Further physical and chemical properties are not detailed in the search results.Wissenschaftliche Forschungsanwendungen
Drug and Gene Delivery Systems
The compound is used in the development of drug and gene delivery systems . It forms the basis of polymers like poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), which can be used to create nanocarriers. These nanocarriers are capable of loading both anticancer drugs and nucleic acids, which is a significant step forward in cancer therapy .
Antimicrobial Agents
PDMAEMA has been shown to inhibit the growth of harmful Gram-negative and Gram-positive bacteria . This makes it a valuable material for creating antimicrobial agents that could be used in various medical and environmental applications .
Functional Materials for Biomedical Applications
The compound’s derivatives are used as functional materials in biomedical applications. They can form electrostatic complexes with anionic biomacromolecules such as DNA and RNA, which is essential for gene delivery applications .
Ocular Drug Delivery Systems
PDMAEMA has been utilized to create ocular drug delivery systems . For example, a crosslinked PDMAEMA nanogel loaded with pilocarpine hydrochloride has been synthesized for this purpose, demonstrating the compound’s versatility in drug delivery .
Anticancer Therapy
In anticancer therapy, thermosensitive and crosslinked PDMAEMA nanogels have been exploited as drug delivery systems for anticancer drugs like doxorubicin. This application highlights the compound’s potential in targeted cancer treatments .
Nanogel Fabrication
The compound is instrumental in the fabrication of nanogels . These nanogels can be designed to have bactericidal activity against pathogenic bacteria, which is crucial in the fight against antibiotic-resistant strains .
Wirkmechanismus
Target of Action
The primary target of 2-(Dimethylamino)ethylamine, also known as Deanol It has been used in the treatment of attention deficit-hyperactivity disorder (adhd), alzheimer’s disease, autism, and tardive dyskinesia .
Mode of Action
It is known to form a quadridentate ligand, which is majorly used in atom transfer radical polymerization (atrp) . It is a hexamethyl derivative of (2-aminoethyl)amine .
Biochemical Pathways
It is known that it forms complexes with group 1 metals, which is used in alkali-metal-mediated synthetic applications .
Pharmacokinetics
It is known to be miscible with water , suggesting that it may have good bioavailability.
Result of Action
It has been used in the treatment of adhd, alzheimer’s disease, autism, and tardive dyskinesia , suggesting that it may have neuroprotective or neuromodulatory effects.
Eigenschaften
IUPAC Name |
N',N'-dimethyl-N-propan-2-ylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-7(2)8-5-6-9(3)4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPRMANJAMOFLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588162 | |
| Record name | N~1~,N~1~-Dimethyl-N~2~-(propan-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Dimethylamino)ethyl](propan-2-yl)amine | |
CAS RN |
85053-37-8 | |
| Record name | N~1~,N~1~-Dimethyl-N~2~-(propan-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(dimethylamino)ethyl](propan-2-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

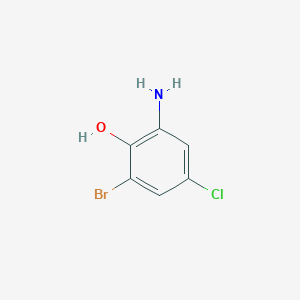
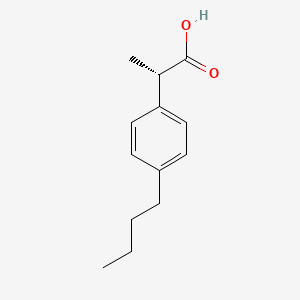
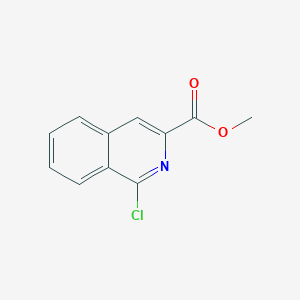



![N-[(4-Bromophenyl)(phenyl)methyl]acetamide](/img/structure/B1283773.png)

